molecular formula C21H22N6O3S B11578545 8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 497244-96-9

8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11578545
CAS No.: 497244-96-9
M. Wt: 438.5 g/mol
InChI Key: ARGUMDNARGOSPU-UHFFFAOYSA-N
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Description

8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, an ethyl group, a phenylcarbamothioyl group, and a piperazine ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step usually involves the condensation of appropriate precursors such as 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Piperazine Ring: The piperazine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyrido[2,3-d]pyrimidine derivative reacts with piperazine.

    Addition of the Phenylcarbamothioyl Group: This step involves the reaction of the piperazine derivative with phenyl isothiocyanate to form the phenylcarbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique properties useful in catalysis and material science.

Biology

Biologically, the compound is investigated for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications, particularly in treating infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound.

Industry

Industrially, the compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The phenylcarbamothioyl group, in particular, can form strong interactions with protein targets, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Pipemidic Acid: Another pyrido[2,3-d]pyrimidine derivative with antimicrobial properties.

    Nalidixic Acid: A quinolone antibiotic with a similar core structure.

    Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

Uniqueness

8-Ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to the presence of the phenylcarbamothioyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

497244-96-9

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

IUPAC Name

8-ethyl-5-oxo-2-[4-(phenylcarbamothioyl)piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C21H22N6O3S/c1-2-25-13-16(19(29)30)17(28)15-12-22-20(24-18(15)25)26-8-10-27(11-9-26)21(31)23-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,23,31)(H,29,30)

InChI Key

ARGUMDNARGOSPU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4)C(=O)O

solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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